Sdh-IN-13
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Overview
Description
Sdh-IN-13 is a compound known for its inhibitory effects on succinate dehydrogenase, an enzyme that plays a crucial role in the tricarboxylic acid cycle and the mitochondrial respiratory chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sdh-IN-13 involves a series of chemical reactions, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of N-(pyrazol-5-yl)benzamide derivatives with a diphenylamine moiety . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sdh-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives, while substitution reactions can yield various substituted compounds .
Scientific Research Applications
Sdh-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study succinate dehydrogenase inhibition and its effects on metabolic pathways.
Industry: Utilized in the development of new antifungal agents and pesticides.
Mechanism of Action
Sdh-IN-13 exerts its effects by inhibiting succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the mitochondrial respiratory chain. The inhibition of this enzyme disrupts the conversion of succinate to fumarate, leading to an accumulation of succinate and a decrease in cellular respiration . This mechanism is particularly effective in inhibiting fungal growth, as it impairs the energy production pathways in fungal cells .
Comparison with Similar Compounds
Similar Compounds
Boscalid: Another succinate dehydrogenase inhibitor used as a fungicide.
Flutolanil: Known for its antifungal properties and similar mechanism of action.
Penthiopyrad: A fungicide that targets succinate dehydrogenase in fungal pathogens.
Uniqueness of Sdh-IN-13
This compound stands out due to its specific structural features, such as the presence of a diphenylamine moiety, which enhances its inhibitory effects on succinate dehydrogenase. Additionally, its high potency and selectivity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H13F7N4O |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
N-[4-fluoro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-[4-(trifluoromethyl)anilino]benzamide |
InChI |
InChI=1S/C19H13F7N4O/c1-30-16(14(20)15(29-30)19(24,25)26)28-17(31)12-4-2-3-5-13(12)27-11-8-6-10(7-9-11)18(21,22)23/h2-9,27H,1H3,(H,28,31) |
InChI Key |
BQDOVAZBRVYMOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)F)NC(=O)C2=CC=CC=C2NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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